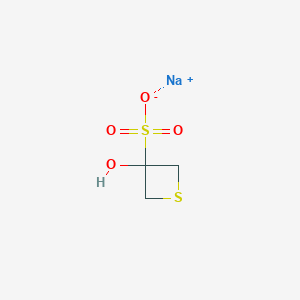
Sodium3-hydroxythietane-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-hydroxythietane-3-sulfonate is an organosulfur compound with the molecular formula C₃H₇NaO₄S₂ It is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-hydroxythietane-3-sulfonate typically involves the reaction of a suitable thietane precursor with a sulfonating agent. One common method is the sulfonation of 3-hydroxythietane using sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of sodium 3-hydroxythietane-3-sulfonate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-hydroxythietane-3-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or sulfides.
Aplicaciones Científicas De Investigación
Sodium 3-hydroxythietane-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and catalysts.
Mecanismo De Acción
The mechanism by which sodium 3-hydroxythietane-3-sulfonate exerts its effects involves interactions with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The thietane ring’s strained structure also contributes to its unique chemical behavior, making it a versatile intermediate in various reactions.
Comparación Con Compuestos Similares
- Sodium 3-hydroxypropane-1-sulfonate
- Sodium 2-hydroxyethane-1-sulfonate
- Sodium 4-hydroxybutane-1-sulfonate
Comparison: Sodium 3-hydroxythietane-3-sulfonate stands out due to its thietane ring, which imparts unique reactivity compared to other sulfonates. The presence of the sulfur atom in the ring structure enhances its chemical versatility, making it suitable for a broader range of applications. Additionally, the compound’s ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C3H5NaO4S2 |
|---|---|
Peso molecular |
192.2 g/mol |
Nombre IUPAC |
sodium;3-hydroxythietane-3-sulfonate |
InChI |
InChI=1S/C3H6O4S2.Na/c4-3(1-8-2-3)9(5,6)7;/h4H,1-2H2,(H,5,6,7);/q;+1/p-1 |
Clave InChI |
GJIJKWXCRDIVLG-UHFFFAOYSA-M |
SMILES canónico |
C1C(CS1)(O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



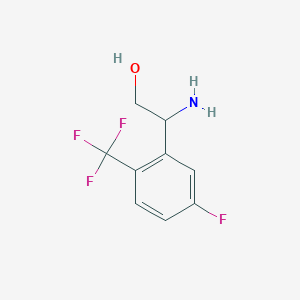
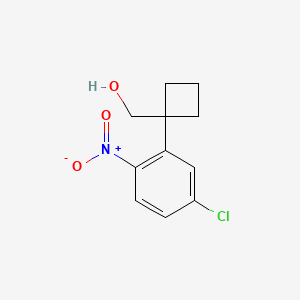
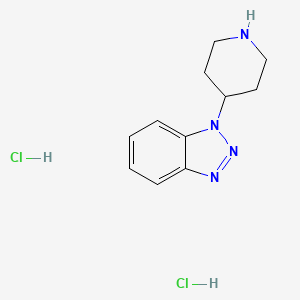
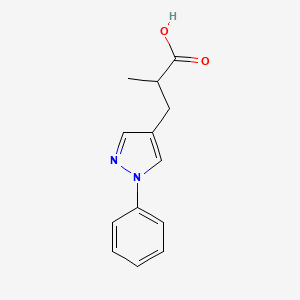

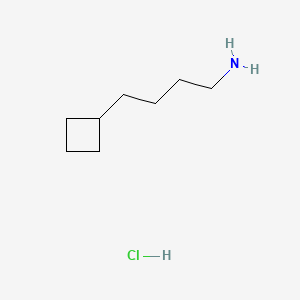
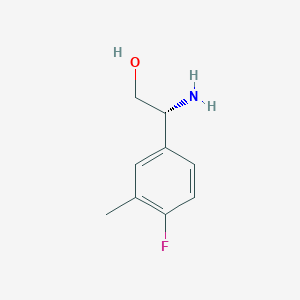
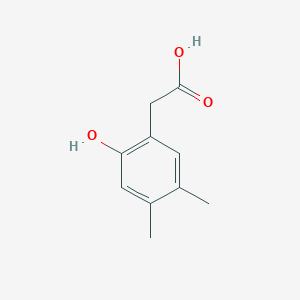
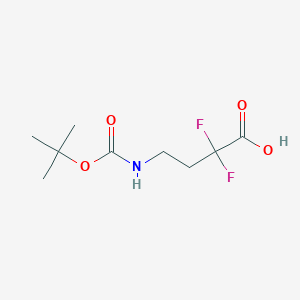

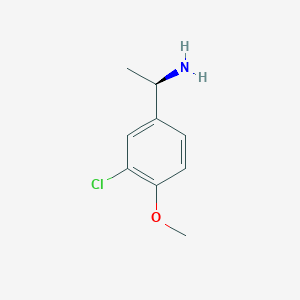
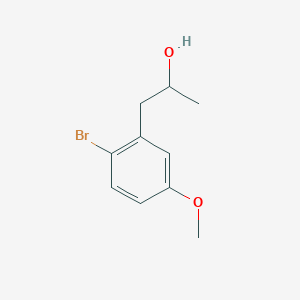
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
